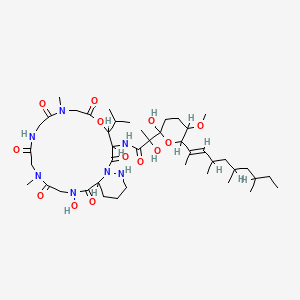
Verucopeptin
Vue d'ensemble
Description
Verucopeptin is an inhibitor of hypoxia-inducible factor 1 (HIF-1), which is a promising target for cancer chemotherapy . It consists of a cyclic depsipeptide core and a polyketide side chain unit including three branched methyl groups .
Synthesis Analysis
The first total synthesis of verucopeptin was achieved via condensation of the depsipeptide core and the polyketide side chain unit . The depsipeptide core was transformed from the linear peptide by the same method as reported in Hale’s work . A concise synthesis of the tetrahydropyranyl side chain of verucopeptin was achieved using 12 steps in the longest linear sequence and 21 total steps .Molecular Structure Analysis
Verucopeptin has a unique feature in that it exists in equilibrium between an open form and a closed form via its tetrahydropyran (THP) ring .Chemical Reactions Analysis
The total synthesis of verucopeptin involved condensation of the depsipeptide core and the side chain, followed by removal of the protective group for construction of the THP ring . Carboxylic acid was obtained by coupling alkyne and aldehyde following structural conversions .Applications De Recherche Scientifique
Application 1: Inhibition of Hypoxia-Inducible Factor 1 (HIF-1) in Cancer Chemotherapy
Specific Scientific Field
This application falls under the field of Cancer Chemotherapy .
Comprehensive and Detailed Summary of the Application
Verucopeptin is an inhibitor of hypoxia-inducible factor 1 (HIF-1), which is a promising target for cancer chemotherapy . HIF-1 plays an important role as a transcriptional factor that regulates the expression of a number of genes involved in angiogenesis, gluconeogenesis, and metastasis . Therefore, HIF-1 is a promising target for cancer chemotherapy .
Detailed Description of the Methods of Application or Experimental Procedures
The total synthesis of Verucopeptin was achieved via condensation of the depsipeptide core and the polyketide side chain unit including three branched methyl groups after the synthesis of each segment . This process involved the coupling of alkyne and aldehyde following structural conversions .
Thorough Summary of the Results or Outcomes Obtained
The total synthesis of Verucopeptin led to the discovery of its inhibitory effect on HIF-1 . This finding is significant because it suggests that Verucopeptin could potentially be used as a therapeutic agent in cancer chemotherapy .
Orientations Futures
Propriétés
IUPAC Name |
2-hydroxy-N-(17-hydroxy-8,14-dimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl)-2-[2-hydroxy-5-methoxy-6-[(E)-4,6,8-trimethyldec-2-en-2-yl]oxan-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H73N7O13/c1-12-26(4)18-27(5)19-28(6)20-29(7)38-31(61-11)15-16-43(59,63-38)42(8,58)41(57)46-36-37(25(2)3)62-35(54)24-48(10)33(52)21-44-32(51)22-47(9)34(53)23-49(60)39(55)30-14-13-17-45-50(30)40(36)56/h20,25-28,30-31,36-38,45,58-60H,12-19,21-24H2,1-11H3,(H,44,51)(H,46,57)/b29-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTLLLGZSOKVRF-ZTKZIYFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CC(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CC(C)CC(C)/C=C(\C)/C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H73N7O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Verucopeptin | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



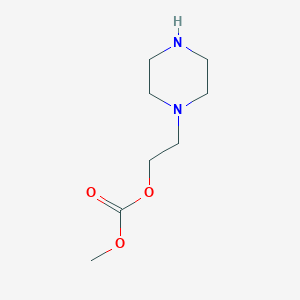
![1-[(Z)-but-1-enyl]-4-fluorobenzene](/img/structure/B1147256.png)

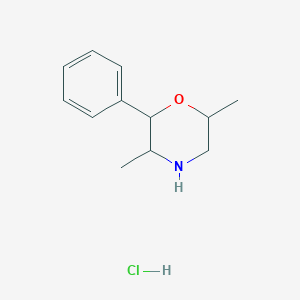
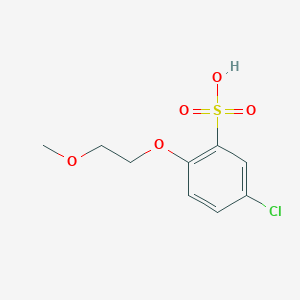
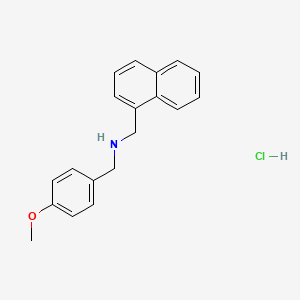
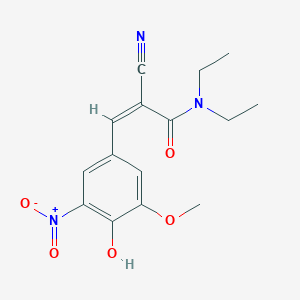
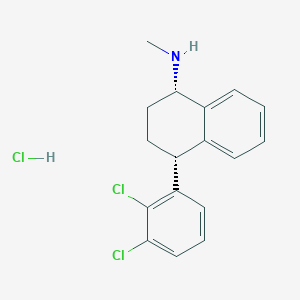
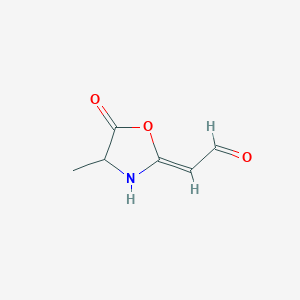
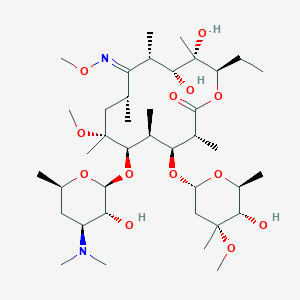
![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)